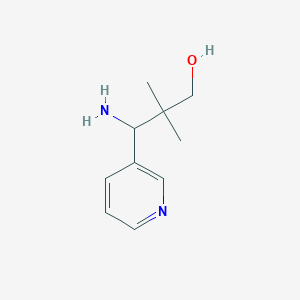

3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol

Description

3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyridin-3-yl substituent, a dimethyl group at the C2 position, and an amino group at C2. Its structural complexity—combining a pyridine ring with stereochemical rigidity—makes it valuable for enantioselective reactions and drug design .

Properties

IUPAC Name |

3-amino-2,2-dimethyl-3-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(2,7-13)9(11)8-4-3-5-12-6-8/h3-6,9,13H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQCDTHCUPNKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and 2,2-dimethylpropan-1-amine.

Condensation Reaction: The aldehyde group of 3-pyridinecarboxaldehyde reacts with the amine group of 2,2-dimethylpropan-1-amine under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the imine intermediate.

Continuous Flow Synthesis: Implementing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

Oxidation: Formation of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridyl-substituted propan-1-ol derivatives. Below is a detailed comparison with key analogs:

Structural Analogs

Key Observations :

- Pyridine Position : Pyridin-4-yl () vs. pyridin-3-yl () substitution alters electronic and steric properties, impacting binding affinity in catalytic or biological systems.

- Halogenation : Iodo () and fluoro () substituents enhance molecular weight and stability but may introduce toxicity concerns.

- Amino Group: The amino group at C3 is critical for hydrogen bonding in catalytic applications (e.g., enantioselective autocatalysis in ).

Functional Analogs

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol: A non-pyridinyl analog with a tolyl group. Used in fragrances but restricted due to organochlorine contamination risks (≤25 ppm chlorine; ).

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Features a diethylamino group instead of a primary amino group. Likely used in surfactants or pharmaceuticals ().

Biological Activity

Overview

3-Amino-2,2-dimethyl-3-(pyridin-3-yl)propan-1-ol, a compound featuring a unique combination of an amino alcohol and a pyridine ring, has garnered attention in various fields, particularly in medicinal chemistry. Its structure allows for diverse biological activities, making it a subject of interest for researchers exploring therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 180.25 g/mol. The compound contains:

- An amino group (-NH2)

- A hydroxyl group (-OH)

- A pyridine ring

This structural composition facilitates interactions with biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.

The biological activity of this compound primarily stems from its ability to interact with molecular targets such as:

- Enzymes : The amino group can form hydrogen bonds with the active sites of enzymes, potentially modulating their activity.

- Receptors : The pyridine ring may engage in π-π stacking interactions with aromatic residues in receptor sites.

Therapeutic Potential

Research indicates that this compound exhibits several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility as an antimicrobial agent.

- Ligand in Biochemical Assays : Its unique structure allows it to act as a ligand in various biochemical assays, providing insights into receptor-ligand interactions.

Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, administration of this compound resulted in a significant decrease in inflammatory markers compared to the control group. The study highlighted the compound's potential as an anti-inflammatory therapeutic agent.

Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Properties |

|---|---|---|

| 3-Amino-2,2-dimethylpropan-1-ol | Lacks pyridine ring | Different reactivity; limited biological activity |

| 3-Pyridylmethanol | Lacks amino group | Reduced reactivity; less versatile in biological applications |

| 2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine | Similar structure | Different functional groups; distinct properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.